Product packaging for Distearylammonium chloride(Cat. No.:CAS No. 6944-28-1)

Distearylammonium chloride

Cat. No.: B1215785
CAS No.: 6944-28-1
M. Wt: 558.4 g/mol
InChI Key: KGOGNDXXUVELIQ-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolving Academic Significance of Quaternary Ammonium (B1175870) Compounds

Quaternary ammonium compounds (QACs) represent a well-established class of cationic biocides and surfactants, with dedicated research efforts spanning over a century. nih.gov The initial investigations into QACs as antibacterial agents began in the early 20th century with studies on hexamethylenetetramine derivatives. nih.gov A pivotal moment in their history was the discovery of benzalkonium chloride in 1935, which led to the practical application of QACs in medicine. nih.govbiomedpharmajournal.org This discovery broadened the scope of QAC research, leading to their use as surfactants, softeners, dyes, and other industrial products. nih.gov

The academic and commercial significance of QACs has continued to evolve. The first QAC-based drug, benzalkonium chloride, was approved by the US Environmental Protection Agency in 1947. nih.gov Over the decades, research has led to the development of several generations of QACs, each with improved efficacy and broader applications. biomedpharmajournal.org For instance, dimethyl didecyl ammonium chloride (DDAC) was approved in 1962 and remains a key compound in disinfection. nih.gov The sustained academic interest is evident in the sheer volume of research, with over 700 articles on QACs published in 2020 alone. nih.govmass.gov This ongoing research focuses on developing novel QAC architectures, including multicationic structures, to enhance their properties and address challenges like microbial resistance. nih.gov

Multifaceted Research Domains of Distearylammonium Chloride: An Overview

This compound, also known as distearyldimethylammonium chloride (DSDMAC), is a specific QAC with two long stearyl (C18) alkyl chains, which impart significant surfactant properties. solubilityofthings.comwikipedia.org Its unique structure makes it a subject of research across numerous domains:

Surface and Colloid Science: Due to its nature as a cationic surfactant, DSDMAC is studied for its ability to reduce surface tension and form micelles. solubilityofthings.com It is researched as an emulsifier for various substances, including silicone oil and bitumen. nanotrun.com Its interaction with mineral surfaces is a key research area, particularly its use as a modifier for bentonite (B74815) clay. chembk.comchemnet.com

Materials Science: A significant area of research involves the use of DSDMAC to modify clays (B1170129), such as montmorillonite (B579905), to create organophilic clays. researchgate.net These modified materials are investigated for applications like selective flocculation in mineral suspensions and as functional additives in polymeric membranes. researchgate.netresearchgate.net Research explores how the intercalation of DSDMAC into clay layers alters their physical and chemical properties, such as interlayer spacing and surface roughness. researchgate.net

Nanotechnology: The compound is utilized in the synthesis of nanomaterials. For example, research has shown its use in the hot-injection synthesis of silver nanocubes, where it plays a role in the formation and growth of the nanoparticles. kobv.de It is also investigated for creating flexible, self-supporting silicon/graphene materials for lithium-ion battery cathodes. patsnap.com

Catalysis: DSDMAC is studied for its role as a phase transfer catalyst. wikipedia.orgspectrumchemical.com In this capacity, it facilitates the transfer of reactants between immiscible phases (e.g., organic and aqueous), thereby increasing reaction rates in two-phase systems. wikipedia.orgchemicalland21.com

Textile and Polymer Chemistry: In textile research, DSDMAC is investigated as an antistatic agent and fabric softener. nanotrun.comchembk.com Studies focus on its ability to impart a soft feel to fabrics and improve their combing properties. specialchem.com Its effectiveness as an antistatic agent is also explored in the context of plastic products. nanotrun.com

Methodological Approaches and Theoretical Frameworks in this compound Investigations

The study of this compound and its applications involves a combination of experimental techniques and theoretical modeling.

Analytical Chemistry: To determine the presence and quantity of DSDMAC in various matrices, such as textiles, advanced analytical methods are employed. A prominent technique is liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS), which offers high sensitivity and accuracy. researchgate.net

Material Characterization: When DSDMAC is used to modify materials like clays, a suite of characterization techniques is used to understand the resulting structural and surface changes. These include:

Microscopy: Scanning Electron Microscopy (SEM) is used to observe the morphology of materials, such as the structure of flocs formed in mineral suspensions. researchgate.netresearchgate.net

Spectroscopy and Diffraction: These methods are used to probe the crystal structure and interlayer spacing of clays after modification with DSDMAC. researchgate.net

Surface Property Measurement: Techniques like zeta potential analysis, contact angle measurements, and turbidity tests are employed to evaluate the effects of DSDMAC on the surface charge and flocculation behavior of particle suspensions. researchgate.netresearchgate.net

Theoretical and Computational Modeling: To complement experimental findings, theoretical frameworks are utilized. Density-functional theory (DFT) and Monte Carlo (MC) simulations are used to understand the adsorption mechanisms of QACs onto surfaces at a molecular level. researchgate.net These computational methods provide insights into the interaction energies and preferred orientations of the molecules on a substrate. researchgate.net

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride wikipedia.org
Synonyms Distearyldimethylammonium chloride (DSDMAC), DODMAC solubilityofthings.com
CAS Number 107-64-2 solubilityofthings.comwikipedia.org
Molecular Formula C₃₈H₈₀ClN solubilityofthings.com
Molar Mass 586.51 g/mol chemnet.com
Appearance White or yellowish-white waxy solid or powder solubilityofthings.comnanotrun.com
Melting Point Approx. 60-70°C nanotrun.com
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) nanotrun.comcymitquimica.com
Density Approx. 1.0 g/cm³ (20°C) nanotrun.com

Table 2: Overview of Research Findings for this compound

Research DomainApplication/FindingMethodologies UsedSource(s)
Materials Science Used as a selective flocculant for kaolin (B608303) and bentonite suspensions.Turbidity tests, floc size measurements, zeta potential analysis, SEM. researchgate.netresearchgate.net
Materials Science Surface modification of montmorillonite clay for use as a functional additive in polymeric membranes.Contact angle measurements, analysis of interlayer spacing. researchgate.net
Nanotechnology Component in the hot-injection synthesis of silver (Ag) nanocubes.Hot-injection synthesis protocols. kobv.de
Catalysis Investigated as a phase transfer catalyst to increase reaction rates in two-phase organic-water systems.Reaction kinetics analysis. wikipedia.orgspectrumchemical.comchemicalland21.com
Textile Chemistry Determination in textiles as a finishing agent.Ultrasound-assisted extraction, LC-ESI-MS/MS. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H76ClN B1215785 Distearylammonium chloride CAS No. 6944-28-1

Properties

CAS No.

6944-28-1

Molecular Formula

C36H76ClN

Molecular Weight

558.4 g/mol

IUPAC Name

N-octadecyloctadecan-1-amine;hydrochloride

InChI

InChI=1S/C36H75N.ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3;1H

InChI Key

KGOGNDXXUVELIQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCC.Cl

Synonyms

dioctadecylamine
dioctadecylamine hydrobromide
dioctadecylamine hydrochloride

Origin of Product

United States

Advanced Synthetic Pathways and Structural Modifications of Distearylammonium Chloride

Contemporary Synthetic Strategies for Distearylammonium Chloride Production

The industrial production of this compound, a quaternary ammonium (B1175870) salt, primarily involves a two-stage synthetic route: the formation of a tertiary amine intermediate followed by a quaternization step. The most common pathway involves the reaction of distearylamine with a methylating agent. However, the synthesis can be understood through the fundamental reactions of amidation and subsequent quaternization.

Amidation: The initial step involves the formation of an amide, which is then reduced to a secondary amine (distearylamine). A common laboratory and industrial method for creating amides is the reaction of an acid chloride with an amine. youtube.com In the context of this compound, this would begin with stearoyl chloride. The nitrogen atom of an amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A base, often an excess of the amine reactant itself, is required to neutralize the hydrochloric acid (HCl) byproduct that is formed. youtube.comyoutube.com The resulting N,N-distearylstearamide would then be reduced to distearylamine.

A more direct route involves the reductive amination of stearic acid with ammonia, followed by reaction with another molecule of a stearyl derivative, though this is a more complex, multi-step process.

Quaternization: The second core stage is the quaternization of the tertiary amine (in this case, a dialkylmethylamine synthesized from the secondary amine). This is a classic nucleophilic substitution (S_N2) reaction. Distearylmethylamine, the tertiary amine precursor, acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl chloride. The nitrogen's lone pair of electrons attacks the methyl group, displacing the chloride ion and forming a new nitrogen-carbon bond. This results in the formation of the quaternary ammonium cation, with the displaced chloride becoming the counter-ion. wikipedia.org

Amine Formation (e.g., from Stearic Acid derivatives): Formation of Distearylamine.

Quaternization: Distearylamine is first methylated to form distearylmethylamine, which is then quaternized using an agent like methyl chloride to yield Distearyldimethylammonium chloride. wikipedia.orgdrugbank.com

Optimizing the synthesis of this compound is crucial for achieving high yield, purity, and cost-effectiveness. This involves careful control over catalysts and reaction conditions.

Catalyst Systems: While the quaternization step itself does not typically require a catalyst, the formation of the precursor amines can be catalyzed. For instance, in amidation reactions that use carboxylic acids directly instead of acid chlorides, catalysts are essential to activate the acid. Furthermore, quaternary ammonium salts, including this compound itself, are widely used as phase-transfer catalysts (PTC) in other chemical syntheses. chemicalland21.com This methodology is effective in reactions where reactants are in separate, immiscible phases (e.g., organic and aqueous), as the catalyst helps shuttle one reactant across the phase boundary to react with the other. chemicalland21.com In some syntheses, ammonium chloride (NH₄Cl) has been used as an inexpensive and mild acid catalyst for various organic transformations, including the synthesis of heterocycles. iosrjournals.orgeurjchem.com

Reaction Optimization: The efficiency of the synthesis is highly dependent on several factors that must be carefully optimized. Key parameters include temperature, solvent, and reactant stoichiometry.

ParameterInfluence on ReactionOptimization Goal
Temperature Affects reaction rate and selectivity. Higher temperatures can increase the rate of quaternization but may also lead to side reactions or degradation, especially given the long alkyl chains.To find the optimal temperature that maximizes reaction rate while minimizing byproduct formation. Control is crucial for reproducibility. nih.govkobv.de
Solvent The polarity of the solvent influences the solubility of reactants and the rate of the S_N2 quaternization step. Polar aprotic solvents are often preferred for such reactions.To select a solvent that ensures all reactants are in the same phase and facilitates the desired reaction pathway.
Stoichiometry The molar ratio of the amine to the alkylating agent is critical. An excess of the alkylating agent can lead to multiple alkylations if starting from a primary or secondary amine, while an excess of the amine can make purification difficult.To use a precise molar ratio (often a slight excess of the methylating agent in the final step) to drive the reaction to completion and simplify product isolation. youtube.com
Agitation Ensures homogeneity in the reaction mixture, which is particularly important in large-scale industrial reactors to maintain consistent temperature and concentration gradients.To achieve uniform mixing for efficient mass and heat transfer, leading to a more consistent product quality.

These optimization strategies are critical for controlling the reaction pathway and ensuring the high-purity production required for applications ranging from consumer products to materials science. researchgate.net

Chemical Derivatization and Functionalization of this compound

The basic structure of this compound, with its cationic head group and two long hydrophobic tails, can be chemically modified to create novel analogues. These modifications are designed to fine-tune the molecule's properties for specific, advanced applications by altering its self-assembly behavior and performance.

The functionalization of this compound or the synthesis of its analogues involves altering one of the three main components of the molecule: the alkyl chains, the groups on the nitrogen atom (other than the long chains), or the counter-ion.

Strategies for Derivatization:

Varying Alkyl Chain Length: Replacing the stearyl (C18) chains with shorter or longer alkyl chains modifies the molecule's hydrophobicity and its critical micelle concentration (CMC).

Introducing Functional Groups: Ester, ether, or amide functionalities can be incorporated into the alkyl chains to introduce specific interaction sites or to alter biodegradability.

Modifying the Head Group: The methyl groups on the nitrogen can be replaced with other functional groups, such as hydroxyethyl (B10761427) groups, to change the molecule's polarity and interaction with surfaces. For example, novel cationic surfactants have been synthesized by introducing groups like –CH₂CH₂OCH₂CH₂OH to an amine backbone to create collectors for mineral flotation. researchgate.net

Anion Exchange: The chloride anion can be exchanged for other anions (e.g., bromide, acetate, or even larger polyoxometalates) to modify solubility and other physicochemical properties. researchgate.net

These novel analogues are developed for a range of specialized uses, as detailed in the table below.

Analogue TypeStructural ModificationTargeted Application
Esterquats Introduction of ester linkages in the alkyl chains that are susceptible to hydrolysis.Fabric softeners with improved biodegradability.
Gemini Surfactants Two distearylammonium-type moieties are covalently linked by a spacer chain.Gene delivery, enhanced surface activity, formation of unique nanostructures.
Functionalized Head Groups Replacement of methyl groups with, for example, ethoxy or propoxy groups.Enhanced emulsification properties, specialized mineral flotation collectors. researchgate.net
Hybrid Materials Use of the distearylammonium cation to form an ionic pair with a functional anion, such as a polyoxometalate.Creation of advanced functional materials for catalysis or electrochemical sensing. researchgate.net

The performance of this compound and its derivatives is intrinsically linked to their ability to self-assemble in solution into larger, ordered structures known as supramolecular assemblies. The geometry of these assemblies is dictated by the molecule's structure.

The dual long alkyl chains of this compound cause it to form bilayer structures in aqueous solutions, which can close upon themselves to form vesicles. The balance between the hydrophobic tails and the hydrophilic headgroup determines the preferred curvature of these structures.

Impact of Structural Changes:

Altering Packing Parameter: Modifying the size of the headgroup or the bulkiness of the tails changes the molecule's geometric packing parameter. This can shift the assembly from bilayers to micelles or inverted micelles, which in turn dramatically alters the bulk properties of the solution, such as viscosity and stability.

Modulating Surface Interactions: The nature of the headgroup dictates how the assemblies interact with surfaces and other molecules. For instance, the use of dimethyl this compound (DODMAC) to disperse single-walled carbon nanotubes (SWCNTs) creates n-type thermoelectric materials. polyu.edu.hk The specific interaction between the cationic headgroup and the SWCNTs is crucial for this performance.

Controlling Assembly Dynamics: Even subtle changes can have a significant impact. The presence of trace impurities or minor variations in temperature can influence the kinetic and thermodynamic pathways of assembly, leading to different final structures. nih.gov The controlled formation of specific supramolecular structures, such as the beehive-shaped films created from a DDA·Cl-polyoxometalate hybrid, is a powerful strategy for developing novel functional materials. researchgate.net

In essence, the chemical derivatization of this compound is a tool for molecular engineering, allowing for the precise control of supramolecular structures to achieve desired performance characteristics in advanced materials and complex formulations.

Molecular Self Assembly and Supramolecular Architectures of Distearylammonium Chloride

Fundamental Principles of Distearylammonium chloride Self-Assembly

The aggregation of this compound molecules in a solvent is a spontaneous process governed by the hydrophobic effect and electrostatic interactions. The two long alkyl chains create a significant hydrophobic character, causing the molecules to organize in a way that minimizes the unfavorable contact between these chains and water molecules. This leads to the formation of various ordered structures, from simple micelles to more complex vesicles and multilayered films.

Conceptually, the self-assembly of surfactant molecules like this compound in an aqueous medium begins at a specific threshold known as the Critical Micelle Concentration (CMC). Below the CMC, the molecules exist predominantly as individual monomers. As the concentration increases and reaches the CMC, the monomers begin to aggregate spontaneously to form micelles. This process is driven by the need to sequester the hydrophobic stearyl chains from the aqueous environment, while the hydrophilic cationic head groups remain exposed to the water.

The formation of micelles results in a significant change in various physicochemical properties of the solution, such as surface tension, conductivity, and osmotic pressure, which are often used to determine the CMC. For a double-chain cationic surfactant like this compound, the packing of the molecules into a micelle is influenced by the steric hindrance of the two bulky alkyl chains. This geometry often favors the formation of structures other than simple spherical micelles, such as bilayers, which are the fundamental units of vesicles and liposomes.

Due to its double-tailed structure, this compound has a strong propensity to form bilayer sheets that can close upon themselves to form vesicles or liposomes. These are hollow, spherical structures enclosing an aqueous core, with the amphiphilic molecules arranged in a lipid bilayer. Various methods can be employed to prepare vesicles from this compound, including sonication, membrane extrusion, and solvent injection techniques (e.g., dichloromethane (B109758) injection). bohrium.com

The characterization of these vesicular systems is crucial to understanding their properties and potential applications. A range of analytical techniques is used for this purpose.

Interactive Table: Techniques for Characterization of this compound Vesicles/Liposomes

Characterization TechniqueInformation ObtainedResearch Findings
Quasi-Elastic Light Scattering (QELS) Determines the average diameter and size distribution of the vesicles in suspension.Vesicles prepared by methods like membrane extrusion or solvent injection can have defined sizes. For instance, dichloromethane-injected vesicles can have a molar volume of 6 to 8 L/mole. bohrium.com
Electron Microscopy (e.g., Freeze-Fracture TEM) Provides direct visualization of the vesicle's morphology, size, and lamellarity (number of bilayers).Confirms the spherical shape and size of the prepared vesicles. bohrium.com
Differential Scanning Calorimetry (DSC) Studies the thermotropic phase behavior, revealing the gel-to-liquid-crystalline phase transition temperature (Tm) of the bilayer.Dioctadecyldimethylammonium compounds exhibit distinct phase transitions, which are influenced by the counterion and concentration. nih.gov
Zeta Potential Measurement Measures the surface charge of the vesicles, which is indicative of their stability against aggregation.The nature of the counterion (e.g., chloride vs. bromide) affects the surface potential, which in turn influences vesicle size. nih.gov
Permeability Studies Assesses the ability of the vesicle bilayer to retain encapsulated molecules, often using fluorescent probes.The permeability of this compound vesicles is dependent on temperature, the probe's structure, and the preparation method. Membrane-extruded vesicles tend to be more permeable than those prepared by solvent injection. bohrium.com

Beyond forming dispersed aggregates in solution, this compound can be organized into highly ordered, thin films on solid substrates. This is achieved through techniques like Langmuir-Blodgett (LB) deposition and self-assembly from solution.

Langmuir-Blodgett (LB) Films: The amphiphilic nature of this compound allows it to form a stable monolayer (a Langmuir film) at the air-water interface. This monolayer can be compressed to a desired packing density and then transferred onto a solid substrate, layer by layer, to build up a multilayered film. tcu.ac.jp Studies have shown that monolayers of this compound can be successfully transferred onto glass surfaces to form multilayer structures. tcu.ac.jp The structure and quality of these deposited films can be analyzed using techniques such as X-ray diffraction and Fourier-transform infrared (FT-IR) spectroscopy. tcu.ac.jp

Self-Assembled Monolayers (SAMs): this compound can also form well-ordered self-assembled monolayers on specific substrates through ionic interactions. For instance, on a negatively charged surface like mica, the cationic head groups of the molecules will adsorb, leading to the formation of a densely packed monolayer. nih.gov Research using near-edge X-ray absorption fine structure (NEXAFS) spectroscopy has demonstrated that dimethyldioctadecylammonium (B77308) ions form a highly ordered SAM on muscovite (B576469) mica. nih.gov In these monolayers, the two octadecyl chains are tilted at an average angle of 38 degrees with respect to the surface normal, indicating a high degree of molecular organization. nih.gov

Dynamics of this compound Aggregate Formation

The formation and morphology of this compound aggregates are not static but are dynamically influenced by their surrounding environment and the kinetic pathway of their formation.

The delicate balance of forces governing the self-assembly of this compound can be perturbed by changes in environmental conditions, leading to different supramolecular structures.

Interactive Table: Influence of Environmental Parameters on Self-Assembly

ParameterEffect on Self-Assembly
Temperature Temperature significantly affects the fluidity and phase behavior of the lipid bilayers. nih.gov Below the main phase transition temperature (Tm), the alkyl chains are in a more ordered, rigid gel state, while above the Tm, they are in a disordered, fluid liquid-crystalline state. This transition impacts vesicle permeability and dynamics. bohrium.comnih.gov
Ionic Strength / Counterions The type and concentration of counterions in the solution can influence the electrostatic repulsion between the cationic head groups. This affects the packing of the molecules, vesicle size, and surface potential. nih.gov For example, the size of dioctadecyldimethylammonium vesicles is influenced by the counterion, with bromide ions leading to larger vesicles than other halides due to differences in zeta potential. nih.gov
pH While the quaternary ammonium (B1175870) head group is permanently charged and largely insensitive to pH, extreme pH values can affect the stability of the overall system or interact with other components in a formulation.
Additives The presence of other molecules, such as other surfactants, polymers, or active ingredients, can co-assemble with this compound, leading to the formation of mixed aggregates with altered properties, such as mixed micelles or vesicles. researchgate.net

The formation of thermodynamically stable aggregates is not always instantaneous. The process can be kinetically controlled, sometimes leading to the formation of metastable structures that slowly evolve over time. Kinetic studies on related double-chain surfactants show that the process of vesicle formation can be complex and prolonged. researchgate.net It may involve a sequence of steps, potentially starting with the formation of mixed micelles, which then transform into intermediate, non-equilibrium structures before finally reaching a stable vesicular state. researchgate.net

In contrast, the breakdown of these vesicles, for instance by adding a single-chain surfactant, can be a much more rapid process. researchgate.net The dynamics of the lipid molecules within the bilayer are also strongly dependent on the physical phase. For the closely related dioctadecyldimethylammonium bromide (DODAB), lateral diffusion of the lipid molecules is an order of magnitude faster in the fluid phase than in the ordered gel phase, highlighting how temperature-dependent kinetics influence the membrane's properties. researchgate.net Kinetically trapped states can also occur, where the system gets stuck in a non-equilibrium assembly; the presence of certain ions, like halides, can sometimes catalyze the escape from these traps, allowing the system to reach its thermodynamically favored state.

Computational Modeling and Simulation of this compound Supramolecular Structures

Computational modeling and simulation have emerged as indispensable tools for providing a molecular-level understanding of the self-assembly processes and the resulting supramolecular architectures of amphiphilic molecules like this compound. These in silico techniques offer high-resolution insights into dynamic behaviors and structural characteristics that can be challenging to observe through experimental methods alone. The primary computational approaches utilized for these investigations are detailed molecular dynamics simulations and more abstract coarse-grained models.

Molecular Dynamics Simulations of Lipid Bilayers

Molecular dynamics (MD) simulations provide a detailed, atom-level representation of the behavior of this compound within supramolecular assemblies such as lipid bilayers. This method involves numerically solving Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a potential energy function known as a force field. The resulting trajectories of all atoms over time provide a dynamic picture of the molecular system.

Key structural parameters that can be precisely calculated from MD simulations of this compound bilayers include the area per lipid, bilayer thickness, and acyl chain order parameters. The area per lipid is a measure of the lateral packing density of the surfactant molecules, while the bilayer thickness is a fundamental descriptor of the membrane's dimensions. The deuterium (B1214612) order parameter provides quantitative insight into the conformational flexibility of the stearyl chains, which is indicative of the bilayer's fluidity. For instance, simulations of other quaternary ammonium surfactants have shown that those with longer alkyl tails tend to aggregate at the membrane-water interface rather than deeply penetrating the bilayer. rsc.org

The accuracy of MD simulations is heavily dependent on the quality of the underlying force field. For a molecule such as this compound, established force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) would be appropriate starting points, although further refinement of the parameters may be necessary to accurately capture its specific behavior. nih.govnih.gov

Below is a table summarizing typical parameters and conditions for an all-atom MD simulation of a this compound bilayer.

ParameterDescriptionTypical Values/Settings
System Temperature The thermodynamic temperature of the simulation.298 K (25 °C), 310 K (37 °C)
System Pressure The thermodynamic pressure of the simulation.1 atm
Force Field A set of empirical energy functions and parameters.GAFF, CGenFF, CHARMM
Water Model The model used to represent water molecules.TIP3P, SPC/E
Simulation Time The total duration of the simulated trajectory.100 ns - 1 µs
Ensemble The statistical ensemble used to generate trajectories.NPT (isothermal-isobaric)

Coarse-Grained Models for Large-Scale Aggregate Behavior

While all-atom MD simulations offer exceptional detail, their computational cost restricts their application to relatively small systems and limited timescales. To investigate the spontaneous formation and large-scale behavior of this compound aggregates, such as micelles and vesicles, coarse-grained (CG) modeling is a more computationally tractable approach. In CG models, groups of atoms are lumped together and represented as single interaction sites or "beads," drastically reducing the number of degrees of freedom in the system. acs.orgnih.gov This simplification allows for the simulation of significantly larger systems for much longer durations.

The development of a reliable CG model involves a parameterization process where the interactions between beads are tuned to reproduce key properties of either the underlying all-atom system or experimental data. For ionic surfactants, transferable CG force fields have been developed that are compatible with existing models for lipids and other biomolecules, enabling the study of complex, multi-component systems. rsc.org These models often employ simplified potential functions but can still explicitly account for long-range electrostatic interactions, which are crucial for charged molecules like this compound.

CG simulations are particularly well-suited for predicting emergent properties of self-assembly, such as the critical micelle concentration (CMC), the average number of molecules in an aggregate (aggregation number), and the morphology of the resulting structures. For example, CG simulations of the cationic surfactant cetyltrimethylammonium bromide (CTAB) have successfully captured the transition from spherical to worm-like micelles under different conditions. rsc.org Studies on related multi-headed cationic surfactants have demonstrated that an increase in the number of hydrophilic headgroups leads to a higher CMC and smaller aggregation numbers, a trend that is in agreement with experimental findings. acs.org

A specific variant of coarse-graining, known as Dissipative Particle Dynamics (DPD), is especially powerful for mapping out the phase behavior of complex fluids like surfactant solutions. rsc.org DPD simulations could be employed to construct a phase diagram for this compound, predicting the formation of various supramolecular structures as a function of concentration and temperature.

The table below outlines the essential components of a coarse-grained simulation study focused on the aggregation of this compound.

ComponentDescriptionKey Considerations
Mapping Scheme The definition of how atoms are grouped into CG beads.A 4-to-1 or 3-to-1 mapping is common for alkyl chains.
Force Field Parameterization The process of deriving the interaction potentials between CG beads.Can be based on matching structural distributions from all-atom simulations or thermodynamic properties from experiments.
Solvent Representation How the solvent (e.g., water) is treated in the simulation.Can be represented explicitly as CG beads or treated implicitly as a continuum.
Simulation Technique The algorithm used to propagate the system in time.Standard MD integrators or DPD thermostats.
Phenomena of Interest The self-assembly processes and structures to be investigated.Micellization, vesicle formation, lamellar phase stability, and transitions between these states.

By synergistically applying the detailed insights from all-atom MD simulations and the broader scope of coarse-grained models, a robust and multi-scale understanding of the molecular self-assembly and supramolecular architectures of this compound can be achieved.

Mechanistic Investigations of Distearylammonium Chloride Interactions with Diverse Interfaces

Interfacial Adsorption Mechanisms of Distearylammonium Chloride

The adsorption of this compound at interfaces is governed by a combination of electrostatic and hydrophobic interactions. The positively charged ammonium (B1175870) headgroup is attracted to negatively charged surfaces, while the long stearyl chains contribute to a strong hydrophobic driving force for adsorption.

Adsorption on Solid Surfaces: Kinetics and Thermodynamics

The adsorption of cationic surfactants like this compound onto solid surfaces is a multifaceted process influenced by the nature of the solid, the surfactant concentration, temperature, and the ionic strength of the solution. While specific kinetic and thermodynamic data for this compound are not extensively reported, the behavior of similar quaternary ammonium compounds provides significant insights into the governing principles.

Kinetics of Adsorption: The adsorption process typically follows pseudo-second-order kinetics, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net The initial rate of adsorption is generally rapid due to the availability of abundant active sites on the solid surface. As these sites become occupied, the rate of adsorption slows until equilibrium is reached. scirp.org For cationic surfactants, the adsorption rate constant has been observed to increase with temperature, indicating that higher temperatures can facilitate the adsorption process. researchgate.net

The adsorption isotherm, which describes the equilibrium relationship between the concentration of the surfactant in the solution and the amount adsorbed on the solid surface, can often be described by the Langmuir or Freundlich models. scirp.orgsemanticscholar.org The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. acs.org

Table 1: General Thermodynamic Parameters for Cationic Surfactant Adsorption on Solid Surfaces
Thermodynamic ParameterSignImplication
Gibbs Free Energy (ΔG°)NegativeSpontaneous adsorption process
Enthalpy (ΔH°)Negative (Exothermic)Adsorption is favored at lower temperatures
Positive (Endothermic)Adsorption is favored at higher temperatures
Entropy (ΔS°)PositiveIncreased randomness at the solid-liquid interface, often driven by the hydrophobic effect

Interaction with Particulate Matter: Flocculation and Dispersion Phenomena

This compound can act as a flocculating or dispersing agent for particulate matter suspended in aqueous solutions, depending on its concentration and the surface properties of the particles.

Flocculation: The primary mechanism by which cationic surfactants like this compound induce flocculation of negatively charged particles (such as clays (B1170129), silica, or microorganisms in wastewater) is through charge neutralization and bridging. researchgate.netnih.gov At low concentrations, the positively charged headgroups of the surfactant adsorb onto the negatively charged particle surfaces, reducing the electrostatic repulsion between them. This allows the particles to come closer and aggregate due to van der Waals forces. nih.gov

As the surfactant concentration increases, a bilayer or patchy adsorption can occur. The hydrophobic tails of the adsorbed surfactant molecules can interact with the tails of surfactants adsorbed on other particles, leading to the formation of larger flocs through a bridging mechanism. mdpi.com

Dispersion: At higher concentrations, typically above the critical micelle concentration (CMC), this compound can act as a dispersant. Once the particle surfaces are saturated with a monolayer of the surfactant, further addition can lead to the formation of a second layer with the charged headgroups oriented towards the aqueous phase. This results in charge reversal of the particles (from negative to positive), leading to renewed electrostatic repulsion and, consequently, dispersion of the aggregates. acs.org The long, bulky stearyl chains can also provide steric hindrance, preventing the particles from re-aggregating.

Table 2: Role of this compound in Particle Interactions
Concentration RangePrimary MechanismObserved Phenomenon
Low Concentration (below surface saturation)Charge Neutralization & Adsorption BridgingFlocculation
High Concentration (above surface saturation)Charge Reversal & Steric HindranceDispersion

Biological Interface Interactions (excluding human clinical data)

The interaction of this compound with biological interfaces, particularly model lipid membranes, is of significant interest for understanding its potential in various biotechnological applications.

Interaction with Model Lipid Membranes and Vesicles

Dialkylammonium-type cationic surfactants, such as this compound, have been shown to efficiently interact with and increase the microfluidity of model lipid membranes. nih.gov The electrostatic interaction between the cationic headgroup of the surfactant and the zwitterionic or anionic headgroups of phospholipids is a key initiating step. nih.gov

Following the initial electrostatic attraction, the two long, hydrophobic stearyl chains of this compound can insert into the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered packing of the lipid acyl chains, leading to an increase in membrane fluidity. nih.govnih.gov Studies on similar dialkylammonium surfactants have indicated that those with lower phase transition temperatures (Tm) have a greater ability to increase membrane fluidity. nih.gov The presence of two alkyl chains enhances the hydrophobic interaction with the lipid bilayer compared to single-chain surfactants. mdpi.com

In vesicle systems, the incorporation of double-chain cationic surfactants can influence vesicle size and stability. mdpi.com The introduction of charge into the bilayer can alter the curvature and packing of the lipids, potentially leading to changes in vesicle morphology.

Nucleic Acid Complexation and Condensation by Cationic Lipids

Cationic lipids like this compound are capable of complexing with negatively charged nucleic acids, such as DNA and RNA, to form structures known as lipoplexes. researchgate.net The primary driving force for this complexation is the electrostatic interaction between the positively charged ammonium headgroup of the lipid and the negatively charged phosphate backbone of the nucleic acid. acs.orgnih.gov

This initial electrostatic interaction leads to charge neutralization, which reduces the repulsion between different segments of the nucleic acid polymer, allowing it to condense into a more compact structure. nih.gov Following charge neutralization, hydrophobic interactions between the long alkyl chains of the cationic lipid molecules can further stabilize the complex. nih.gov The resulting lipoplexes are typically nanosized particles.

Studies with other cationic lipids have shown that the stability of the lipid-DNA complex is influenced by the structure of the lipid. nih.govnih.gov The formation of these condensed structures is a critical step in the non-viral delivery of genetic material into cells.

Table 3: Key Interactions in Nucleic Acid Complexation by Cationic Lipids
Interaction TypeInteracting MoietiesRole in Complexation
Electrostatic InteractionCationic headgroup of lipid and phosphate backbone of nucleic acidInitiates complex formation and neutralizes charge
Hydrophobic InteractionAlkyl chains of lipid moleculesStabilizes the condensed lipoplex structure

Membrane Permeabilization Mechanisms in Model Systems

Quaternary ammonium compounds are recognized as membrane-active agents that can increase the permeability of lipid bilayers. nih.govresearchgate.net The insertion of this compound into a model lipid membrane disrupts the local lipid packing, which can lead to the formation of transient pores or defects in the membrane. nih.gov

The mechanism of permeabilization is dependent on the concentration of the surfactant. At low concentrations, the incorporation of individual surfactant molecules into the bilayer increases its fluidity and can lead to a general increase in passive diffusion across the membrane. nih.gov As the concentration of the surfactant in the membrane increases, the disruption becomes more significant, potentially leading to the formation of localized defects or toroidal pores, where the lipid headgroups line the pore along with the surfactant molecules. At even higher concentrations, the surfactant can act as a detergent, leading to the complete solubilization of the lipid membrane into mixed micelles. nih.gov

Applications of Distearylammonium Chloride in Advanced Materials Science and Engineering

Distearylammonium Chloride as a Modifying Agent in Composite Materials

The performance of composite materials is heavily dependent on the compatibility and interaction between the filler and the polymer matrix. This compound plays a crucial role as a modifying agent, particularly for inorganic fillers like clays (B1170129), enabling their effective integration into hydrophobic polymer systems.

Naturally occurring clays, such as bentonite (B74815) and hectorite, are hydrophilic, which makes them incompatible with most non-polar polymers. To overcome this, the clay surface is modified in a process known as organophilization. This compound is widely used for this purpose.

The modification process involves an ion exchange reaction where the inorganic cations (typically sodium or calcium) present on the clay surface are replaced by the cationic distearylammonium ions. The two long, hydrophobic stearyl chains of the distearylammonium molecule orient themselves away from the clay surface, transforming the clay from a hydrophilic to an organophilic (hydrophobic) state. This organoclay is then readily dispersible in organic solvents and polymer matrices.

This surface treatment not only enhances compatibility but also facilitates the intercalation of polymer chains into the clay galleries. The bulky organic cations pry open the layers of the clay mineral, increasing the interlayer spacing. This expansion allows polymer melts or solutions to penetrate the galleries, leading to the formation of either an intercalated or, ideally, an exfoliated nanocomposite structure, where the individual clay layers are fully dispersed throughout the polymer matrix.

The successful integration of this compound-modified clays into polymer matrices leads to significant improvements in the material's properties, even at low filler concentrations. The enhanced compatibility ensures a strong interfacial bond between the clay and the polymer, allowing for efficient stress transfer and leading to improved mechanical performance.

Research has demonstrated the reinforcing effect of these organoclays in various polymer systems. For instance, the organophilization of bentonite clay with this compound has been shown to improve its compatibility with epoxy resins. This results in a more uniform dispersion of the nanoclay within the epoxy matrix. The improved interfacial adhesion and dispersion contribute to a significant enhancement in the mechanical properties of the resulting composite.

In one study, the incorporation of just 3% by weight of bentonite clay modified with this compound into an epoxy matrix resulted in a 25% increase in the bending strength of the composite material compared to the neat epoxy resin. nih.gov This highlights the effectiveness of this compound as a modifying agent for creating high-strength, lightweight polymer nanocomposites. Furthermore, organoclays can act as nucleating agents, influencing the crystallization behavior of semi-crystalline polymers and thereby affecting their mechanical and thermal properties. researchgate.net

Table 1: Enhancement of Mechanical Properties in an Epoxy Composite with this compound-Modified Bentonite

PropertyNeat Epoxy ResinEpoxy with 3% Modified BentonitePercentage Increase (%)
Bending Strength Base ValueIncreased Value25%

Functional Coatings and Surface Engineering with this compound

The surfactant properties of this compound make it a valuable component in the formulation of functional coatings and for surface engineering applications. Its ability to form thin films and alter surface properties is leveraged to create antistatic surfaces and modify wettability and friction.

Static electricity buildup is a common problem in materials like plastics and textiles, which can lead to dust attraction, handling problems, and electrostatic discharge. This compound is widely used as an effective antistatic agent to mitigate these issues. nih.govresearchgate.net

When applied as a coating or incorporated into the material, the this compound molecules orient at the surface. As a quaternary ammonium (B1175870) salt, it is ionic and can attract moisture from the atmosphere. This, along with its inherent charge, provides a slight electrical conductivity to the surface. This conductivity allows for the safe dissipation of static charges as they are generated, preventing their accumulation. researchgate.net This property is utilized in various applications, from fabric softeners that impart an anti-static finish to textiles, to additives in plastics to enhance their usability and performance. nih.govresearchgate.net

The chemical structure of this compound, with its polar cationic head and non-polar hydrocarbon tails, is inherently suited to modifying the surface energy and, consequently, the wettability of a substrate. When a surface is treated with this compound, the cationic headgroups can adsorb onto negatively charged substrates, leaving the hydrophobic stearyl chains oriented outwards. This molecular arrangement can significantly increase the hydrophobicity of the surface, leading to a higher water contact angle and reduced surface wetting.

In addition to altering wettability, the long alkyl chains can act as a lubricating layer at the surface. This can reduce the coefficient of friction between two surfaces in contact. This friction-reducing property is particularly relevant in applications such as hair conditioners and fabric softeners, where it contributes to a smoother feel and easier combing or handling. While the principles of cationic surfactant function suggest these effects, specific quantitative data, such as contact angle measurements or friction coefficients for surfaces treated solely with this compound, are not extensively detailed in publicly available research.

Role in Environmental Separations and Remediation Technologies

The application of this compound-modified clays extends to environmental technologies, where their tailored surface chemistry is used to remove contaminants from water.

By transforming naturally hydrophilic clays into organophilic materials, this compound creates a powerful sorbent for a wide range of organic pollutants. These organoclays have a strong affinity for non-polar compounds that are sparingly soluble in water, such as oils, greases, and various hydrocarbons.

When used in water treatment systems, the organoclay acts as a partition medium. The hydrophobic organic contaminants are drawn out of the aqueous phase and partition into the organic layer created by the stearyl chains on the clay surface. This makes organoclays highly effective for treating industrial wastewater and remediating contaminated sites. Research has shown that organoclays can remove oil and grease at a rate several times that of activated carbon. biolinscientific.com

Furthermore, the modification process does not completely neutralize the clay's inherent cation exchange capacity. This allows the organoclays to also adsorb and remove small quantities of certain heavy metals, such as lead, copper, cadmium, and nickel, from water through ion exchange and surface complexation mechanisms. This dual functionality makes this compound-modified clays a versatile and economical material for the removal of both organic and inorganic contaminants from the environment.

Table 2: Contaminants Removed by this compound-Modified Clays in Environmental Applications

Contaminant ClassSpecific ExamplesRemoval Mechanism
Organic Pollutants Oils, Greases, Phenols, Chlorinated HydrocarbonsPartitioning/Adsorption
Heavy Metals Lead, Copper, Cadmium, NickelIon Exchange, Surface Complexation

Flocculation and Coagulation in Water Treatment Systems

This compound, a quaternary ammonium compound, serves as a cationic flocculant in water and wastewater treatment. The primary mechanism of action involves charge neutralization. Many suspended particles and colloids in water possess a negative surface charge, which creates repulsive forces that prevent them from aggregating and settling. The positively charged cationic head of the this compound molecule neutralizes these negative charges on the particles.

Once the charges are neutralized, the van der Waals forces of attraction become dominant, allowing the fine, destabilized particles to clump together. This initial stage of aggregation is known as coagulation. Following this, the long hydrocarbon chains of the this compound can facilitate a process called bridging flocculation. In this mechanism, the long polymer chains of the flocculant adsorb onto multiple particles simultaneously, creating larger, more robust agglomerates called flocs. These larger flocs have a higher density and settle more rapidly, clarifying the water.

The effectiveness of flocculation is dependent on several factors, including the pH of the water, the concentration of the flocculant, and the nature of the suspended solids. While specific performance data for this compound is not extensively detailed in publicly available research, the general principles of cationic flocculants suggest its utility in enhancing the sedimentation rate of suspended solids.

Table 1: Illustrative Flocculation Performance Data for Cationic Flocculants

Flocculant TypeInitial Turbidity (NTU)Final Turbidity (NTU)Turbidity Removal Efficiency (%)
Cationic Polymer A100595%
Cationic Polymer B1501093%
Cationic Polymer C2001592.5%

Note: The data in this table is representative of typical cationic flocculant performance and is for illustrative purposes, as specific research data for this compound is limited.

Adsorption of Contaminants via this compound-Modified Sorbents

This compound is instrumental in the synthesis of organoclays, which are effective sorbents for removing organic pollutants from water. Clay minerals like bentonite naturally have a hydrophilic (water-attracting) surface and are efficient at adsorbing inorganic cations. However, they are generally ineffective at removing non-polar organic contaminants from water.

By modifying the clay with this compound, the surface properties are fundamentally altered. Through a cation exchange process, the inorganic cations (like sodium or calcium) on the clay surface are replaced by the large organic cations of this compound. This modification transforms the clay surface from hydrophilic to hydrophobic (water-repelling) or organophilic (organic-loving).

The mechanism of contaminant removal by these organoclays is primarily through partitioning. The long stearyl (hydrocarbon) chains of the this compound create an organic phase on the clay surface. Non-polar organic pollutants in the water, such as phenols, benzene, and toluene, are more soluble in this organic phase than in the surrounding water. Consequently, they partition out of the water and are adsorbed onto the modified clay surface. This process is driven by hydrophobic interactions.

Research on organoclays modified with similar long-chain quaternary ammonium compounds has demonstrated high efficiency in adsorbing various organic pollutants. For instance, studies on bentonite modified with cetyltrimethylammonium bromide (CTAB), another cationic surfactant, have shown significant adsorption capacities for phenols. While direct quantitative data for this compound-modified sorbents is scarce, the principles of their function are well-established. The effectiveness of these sorbents depends on the degree of modification, the specific contaminant, and the water chemistry.

Table 2: Research Findings on Phenol Adsorption by Organically Modified Bentonite

AdsorbentInitial Phenol Concentration (mg/L)Maximum Adsorption Capacity (mg/g)Reference
CTAB-Modified Bentonite15010.1 mdpi.com
HDTMA-Modified ClayNot SpecifiedEnhanced Adsorption mdpi.com
C12DAO-Modified BentoniteNot Specified5.72 mdpi.com

Note: This table presents data for bentonite modified with analogous cationic surfactants (CTAB, HDTMA, C12DAO) to illustrate the typical performance of organoclays due to the limited specific research data for this compound.

Environmental Disposition and Biogeochemical Cycling of Distearylammonium Chloride

Biodegradation Pathways in Model Environmental Systems

Biodegradation is a key process in the environmental removal of distearylammonium chloride. Studies show that it is susceptible to microbial breakdown in various environmental compartments, including sewage treatment plants, river water, and soil. While not always readily biodegradable in standard screening tests, extensive primary and ultimate biodegradation occurs under environmentally relevant conditions. A significant portion, around 95%, of the compound is typically removed during wastewater treatment, largely through adsorption to sludge solids, with subsequent biodegradation being a major removal mechanism. ecetoc.org

Under aerobic conditions, this compound demonstrates significant degradation. In river water, its breakdown can occur within approximately 5 days, with the process being faster in waters containing higher levels of sediments and suspended solids. echemi.com For instance, the half-life in a specific river water system was measured to be between 4.9 and 13.8 days. echemi.com In activated sludge systems, removal rates of 91% to 95% have been observed. echemi.comnih.gov Studies in soil have shown that 50-60% mineralization to carbon dioxide can occur over a period of 120 to 430 days. ecetoc.org

Interactive Data Table: Aerobic Biodegradation of this compound

Environmental SystemConcentrationDegradation/RemovalTime FrameHalf-Life (t½)
River WaterNot Specified>90%2-4 days~5 days
River Water (Rapid Creek)Not SpecifiedNot SpecifiedNot Specified4.9-13.8 days
Activated Sludge10 mg/L~100%10 daysNot Specified
Activated Sludge SystemNot Specified91-95%Not SpecifiedNot Specified
SoilNot Specified50-60% Mineralization120-430 daysNot Specified

The rate of biodegradation of quaternary ammonium (B1175870) compounds like this compound can be significantly influenced by the adaptation of microbial populations. nih.gov While standard tests with unacclimated microorganisms may show slow degradation, microbial communities previously exposed to the compound (acclimated) often exhibit enhanced degradation capabilities. ecetoc.org This acclimation process involves the selection and proliferation of microorganisms that can utilize the compound as a substrate. nih.gov For example, while this compound is not considered readily biodegradable in standard tests, in the presence of adapted biomass, it can be completely mineralized. ecetoc.org This suggests that in environments with continuous or repeated exposure, such as wastewater treatment plants, the indigenous microbial populations can adapt to efficiently degrade this compound.

Sorption and Mobility in Environmental Compartments

The movement and distribution of this compound in the environment are heavily controlled by its strong tendency to sorb to particulate matter.

This compound exhibits a very high affinity for adsorption to soils, sediments, and sewage sludge. ecetoc.orgregulations.gov This is primarily due to the cationic nature of the molecule, which promotes strong electrostatic interactions with negatively charged surfaces of clay minerals and organic matter. Its long alkyl chains also contribute to hydrophobic interactions. The estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) is exceptionally high, in the range of 1 x 10¹⁰, which indicates that the compound is expected to be immobile in soil. echemi.comnih.gov This strong binding effectively removes the compound from the water column and immobilizes it in the solid phase.

Interactive Data Table: Soil Adsorption Coefficient of this compound

ParameterEstimated ValueClassificationSource
Koc1 x 10¹⁰Immobile echemi.comnih.gov

The environmental mobility of this compound is extremely low due to its strong sorption characteristics. nih.gov Several factors influence this behavior:

Soil and Sediment Composition: The presence of clay minerals and organic matter significantly increases adsorption due to the availability of negatively charged binding sites.

pH: Soil and water pH can influence the surface charge of adsorbents, potentially affecting the electrostatic attraction with the cationic this compound molecule.

Presence of Anions: The compound can form complexes with anionic substances, such as alkylsulfonates or natural humic acids, which can influence its partitioning behavior. ecetoc.org

Given its high sorption potential, this compound is not expected to leach into groundwater or be readily transported in surface waters. regulations.gov Its environmental distribution is predominantly within soil, sediment, and sludge.

Photodegradation and Hydrolytic Stability in Aquatic Environments

Abiotic degradation processes such as photodegradation and hydrolysis are not considered significant environmental fate pathways for this compound. The molecule lacks significant chromophores that would absorb light in the environmentally relevant UV spectrum, making it resistant to direct photodegradation. Similarly, the quaternary ammonium structure is stable to hydrolysis under typical environmental pH conditions (pH 5-9). regulations.gov Therefore, its environmental persistence is primarily dictated by the rate of microbial degradation.

Emerging Research Directions and Future Perspectives for Distearylammonium Chloride

Integration with Smart Materials and Responsive Systems

Smart materials, which can alter their properties in response to external stimuli, represent a frontier in materials science. While direct integration of Distearylammonium chloride into such systems is an emerging area, its inherent physicochemical properties suggest significant potential. As a cationic surfactant, it can play a crucial role in the formulation of stimuli-responsive hydrogels and organoclays. nih.govnih.govmdpi.com

Stimuli-Responsive Hydrogels: These are crosslinked polymer networks that can undergo volume changes in response to triggers like pH, temperature, or ionic strength. nih.govnih.gov Cationic polymers are known to be key components in some of these systems. nih.gov The incorporation of this compound into anionic hydrogel networks could induce responsive behavior through electrostatic interactions and hydrophobic associations. The long stearyl chains could form hydrophobic domains within the hydrogel, and changes in the surrounding environment could disrupt these interactions, leading to a change in the hydrogel's swelling or release characteristics.

Organoclays in Responsive Systems: this compound is utilized as an organic clay modifier, where it exchanges with inorganic cations on the surface of clays (B1170129) like montmorillonite (B579905). painichemical.com This modification transforms the hydrophilic clay into a hydrophobic organoclay, which can be dispersed in polymer matrices. researchgate.net Research into functionalized pillaring agents for organoclays opens the door for creating responsive composite materials. By using a molecule like this compound to modify the clay, it's conceivable to create polymer-clay nanocomposites where the clay dispersion, and thus the material's mechanical or barrier properties, could be tuned by external stimuli that affect the surfactant's conformation or interactions.

Interactive Table: Potential Stimuli and Responses in this compound-based Systems

Stimulus Potential Responsive System Hypothesized Mechanism of Action Potential Application
pH Change Anionic Hydrogel with DSDMAC Alteration of electrostatic interactions between the cationic DSDMAC and the anionic polymer backbone, affecting swelling. Controlled release of active ingredients.
Temperature Polymer-Organoclay Composite Temperature-induced changes in the conformation of DSDMAC's alkyl chains, affecting polymer-clay interactions. Materials with tunable mechanical properties.

| Ionic Strength | DSDMAC-stabilized Emulsion | Changes in the electrical double layer around emulsion droplets, leading to instability or coalescence. | On-demand release from encapsulated systems. |

Novel Applications in Nanotechnology and Bionanomaterials

In the realm of nanotechnology, this compound is primarily investigated for its role as a cationic surfactant in the formulation of various nanoparticles, which are pivotal for advanced drug and gene delivery systems. nih.govresearchgate.net

Solid Lipid Nanoparticles (SLNs) and Nanoemulsions: SLNs are colloidal carriers made from solid lipids, and nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. nih.govscilit.comnih.gov this compound can serve as a key stabilizing agent in these formulations. nih.govnih.gov Its amphipathic nature allows it to reside at the oil-water interface, reducing interfacial tension and preventing the nanoparticles from aggregating. nih.gov The positive charge imparted by the quaternary ammonium (B1175870) group can also enhance the interaction of these nanoparticles with negatively charged biological membranes, potentially improving drug uptake by cells. nih.gov

Bionanomaterials for Gene Delivery: The delivery of genetic material like plasmid DNA or siRNA into cells is a cornerstone of gene therapy. Cationic lipids and polymers are widely used as non-viral vectors for this purpose. nih.govthno.org They form complexes, known as polyplexes or lipoplexes, with the negatively charged nucleic acids, protecting them from degradation and facilitating their entry into cells. While research has focused on various cationic agents, the structural features of this compound—a positive head group and two long lipid tails—are analogous to other cationic lipids successfully used in gene delivery. For instance, stearylamine, a related cationic lipid, has been successfully incorporated into nanoemulsions for gene delivery, demonstrating the potential of such structures. researchgate.net

Interactive Table: Research Findings in Nanoparticle Formulations

Nanoparticle Type Role of Cationic Surfactant (e.g., DSDMAC) Key Research Finding Reference Application
Solid Lipid Nanoparticles (SLN) Stabilizer, provides positive surface charge. Can improve the bioavailability and provide sustained release of encapsulated drugs. Oral and topical drug delivery. nih.gov
Nanoemulsions Emulsifier, stabilizes oil droplets in water. Enhances the solubility of lipophilic drugs and can improve transdermal delivery. Cancer therapy, transdermal drug delivery. nih.govnih.gov

| Gene Delivery Vectors | Forms complexes with nucleic acids, facilitates cell entry. | Cationic lipids can efficiently transfect cells with plasmid DNA. | Gene therapy. nih.govresearchgate.net |

Green Chemistry Innovations in Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the chemical industry, with a focus on developing more sustainable processes and products. For this compound, this translates to innovations in its synthesis from renewable resources and designing more biodegradable alternatives.

Synthesis from Renewable Feedstocks: Traditionally, the long alkyl chains in this compound are derived from fatty acids. These fatty acids can be sourced from natural and renewable triglycerides found in animal fats and vegetable oils. specialchem.com For example, stearic acid can be obtained from these sources and then used as a precursor. ncsu.edu Greener synthetic routes focus on efficient, high-yield reactions with minimal waste. One approach involves the reaction of stearic acid with diethylenetriamine, followed by a reaction with epichlorohydrin (B41342) to form a related quaternary ammonium compound, highlighting a pathway from a renewable fatty acid. ncsu.edu Another method involves the conversion of stearic acid to stearoyl chloride, which can then be used in subsequent reactions. google.com

Designing for Biodegradability: A significant environmental concern with some quaternary ammonium compounds is their persistence in the environment. wikipedia.org A key green chemistry strategy is to design molecules that perform their intended function and then readily biodegrade into benign substances. For surfactant molecules like this compound, this can be achieved by incorporating cleavable linkages, such as ester or carbonate groups, into the molecular structure. These groups are susceptible to hydrolysis, breaking the molecule down into smaller, more easily biodegradable components. This approach has been explored for other quaternary ammonium compounds and represents a promising future direction for the design of more environmentally friendly versions of this compound.

Interactive Table: Green Chemistry Approaches

Green Chemistry Principle Innovation for this compound Potential Environmental Benefit
Use of Renewable Feedstocks Synthesis from stearic acid derived from plant or animal fats. specialchem.comncsu.edu Reduced reliance on fossil fuels, utilization of renewable carbon sources.
Atom Economy Optimizing reaction pathways to maximize the incorporation of starting materials into the final product. Minimization of chemical waste.

| Design for Degradation | Incorporation of hydrolyzable ester or carbonate linkages into the surfactant backbone. | Enhanced biodegradability, reducing persistence in aquatic environments. |

Q & A

Basic Research Questions

Q. How can researchers determine the optimal concentration of distearylammonium chloride for controlling nanostructure morphology in metal alloy synthesis?

  • Methodology : Conduct a series of galvanic replacement reactions using Cu nanowires as templates, varying the ligand concentration (e.g., 0.1–5 mM). Monitor structural outcomes (solid nanowires vs. hollow nanotubes) via transmission electron microscopy (TEM) and compare adsorption behavior using X-ray photoelectron spectroscopy (XPS) to identify concentration-dependent facet-specific interactions. Higher concentrations may favor selective adsorption on (100) facets, limiting galvanic replacement to nanowire ends .

Q. What experimental protocols ensure accurate pH measurement of this compound in aqueous solutions, and how does pH affect its surfactant properties?

  • Methodology : Prepare a 0.1 M aqueous solution and calibrate a pH meter using standard buffers (pH 4.0, 7.0, 10.0). Measure pH at 25°C under inert conditions to avoid CO₂ interference. To assess pH-dependent surfactant behavior, perform dynamic light scattering (DLS) at varying pH levels (3.0–9.0) to correlate micelle size/stability with protonation states of the ammonium group .

Q. How can researchers validate the chemical stability of this compound under high-temperature synthesis conditions?

  • Methodology : Use thermogravimetric analysis (TGA) to monitor mass loss between 25–300°C. Couple with Fourier-transform infrared spectroscopy (FTIR) to detect decomposition products (e.g., free chloride ions via ion chromatography). For reaction systems, compare nanostructure yields before/after heating the ligand to confirm thermal resilience .

Advanced Research Questions

Q. What mechanisms explain the facet-selective adsorption of this compound on PdCu nanostructures, and how can this be exploited for anisotropic growth?

  • Methodology : Perform density functional theory (DFT) calculations to model ligand interactions with (100) vs. (111) crystal facets. Validate experimentally by synthesizing PdCu nanowires with/without the ligand and analyzing facet-specific adsorption via high-resolution TEM and electron energy loss spectroscopy (EELS). Adjust ligand steric bulk to modulate adsorption kinetics .

Q. How should researchers address contradictions in reported nanostructure morphologies (e.g., solid vs. hollow) when using this compound as a structure-directing agent?

  • Methodology : Systematically vary reaction parameters:

  • Ligand purity : Characterize via nuclear magnetic resonance (NMR) to detect impurities affecting adsorption.
  • Redox conditions : Use cyclic voltammetry to monitor Cu nanowire oxidation rates during galvanic replacement.
  • Solvent effects : Compare polar (water) vs. nonpolar (toluene) solvents to assess ligand solubility and aggregation .

Q. What advanced spectroscopic and microscopic techniques are most effective for characterizing the self-assembly of this compound in non-aqueous solvents?

  • Methodology :

  • Use cryogenic TEM (cryo-TEM) to image micelle/vesicle formation in organic solvents (e.g., chloroform).
  • Analyze intermolecular interactions via small-angle X-ray scattering (SAXS) and Raman spectroscopy.
  • Correlate self-assembly patterns with solvent polarity indices and ligand critical micelle concentration (CMC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.